molecular formula C13H23NO B5179842 2-[1-adamantyl(methyl)amino]ethanol

2-[1-adamantyl(methyl)amino]ethanol

Cat. No.: B5179842
M. Wt: 209.33 g/mol
InChI Key: PBIKYLZCOFBUBV-UHFFFAOYSA-N
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Description

2-[1-Adamantyl(methyl)amino]ethanol is a chemical compound that belongs to the class of adamantane derivatives. Adamantane is a highly symmetrical, rigid, and cage-like structure, which makes its derivatives useful in various scientific and industrial applications. This compound features an adamantyl group attached to a nitrogen atom, which is further connected to an ethanol moiety.

Synthetic Routes and Reaction Conditions:

  • Reduction of Adamantyl Halides: One common synthetic route involves the reduction of adamantyl halides (e.g., adamantyl chloride) with a suitable reducing agent like lithium aluminum hydride (LiAlH4) to form the corresponding adamantylamine.

  • N-Methylation: The resulting adamantylamine can then be N-methylated using methyl iodide (CH3I) in the presence of a base such as triethylamine (Et3N).

  • Ethanol Addition: Finally, the N-methylated adamantylamine is reacted with ethylene oxide to introduce the ethanol group, yielding this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or chromium-based oxidants.

  • Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can occur, where the ethanol group can be substituted with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), chromium trioxide (CrO3)

  • Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

  • Substitution: Various nucleophiles, such as alkyl halides or amines

Major Products Formed:

  • Oxidation Products: Adamantane derivatives with hydroxyl or carbonyl groups

  • Reduction Products: Reduced adamantane derivatives

  • Substitution Products: Adamantane derivatives with different functional groups

Scientific Research Applications

2-[1-Adamantyl(methyl)amino]ethanol has several scientific research applications:

  • Chemistry: It serves as a building block for synthesizing more complex adamantane derivatives, which are used in materials science and organic synthesis.

  • Biology: The compound can be used as a probe in biological studies to understand the interaction of adamantane derivatives with biological molecules.

  • Medicine: Adamantane derivatives have shown potential in drug design, particularly in antiviral and anticancer research.

  • Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its rigid and stable structure.

Mechanism of Action

The mechanism by which 2-[1-adamantyl(methyl)amino]ethanol exerts its effects depends on its specific application. For example, in medicinal chemistry, the adamantyl group can interact with biological targets, such as enzymes or receptors, leading to therapeutic effects. The ethanol group can enhance solubility and bioavailability of the compound.

Molecular Targets and Pathways Involved:

  • Enzymes: Adamantane derivatives can inhibit enzymes by binding to their active sites.

  • Receptors: The compound can interact with cell surface receptors, modulating cellular responses.

Comparison with Similar Compounds

2-[1-Adamantyl(methyl)amino]ethanol is unique due to its adamantyl group, which provides exceptional stability and rigidity. Similar compounds include:

  • 2-(1-Adamantyl)-4-methylphenol: This compound features a phenol group instead of an ethanol group, leading to different chemical properties and applications.

  • 2-Adamantyl-3-hydroxybutyric acid: This compound has a carboxylic acid group, making it useful in different chemical reactions and applications.

Properties

IUPAC Name

2-[1-adamantyl(methyl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO/c1-14(2-3-15)13-7-10-4-11(8-13)6-12(5-10)9-13/h10-12,15H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBIKYLZCOFBUBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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